molecular formula C14H11BrO2 B1340217 3-(Benzyloxy)-4-bromobenzaldehyde CAS No. 736992-48-6

3-(Benzyloxy)-4-bromobenzaldehyde

Cat. No.: B1340217
CAS No.: 736992-48-6
M. Wt: 291.14 g/mol
InChI Key: HOSUSGXCHZWIRM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the 3-position and a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromobenzaldehyde typically involves the bromination of 3-(Benzyloxy)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: 3-(Benzyloxy)-4-bromobenzoic acid.

    Reduction: 3-(Benzyloxy)-4-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-bromobenzaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromobenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)-4-bromobenzaldehyde is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-bromo-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSUSGXCHZWIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478259
Record name 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736992-48-6
Record name 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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